C19H19F2N7O
Description
C₁₉H₁₉F₂N₇O, commonly known as L-838417, is a selective benzodiazepine-site ligand targeting specific γ-aminobutyric acid type A (GABAA) receptor subtypes. It has a molecular weight of 399.40 g/mol and is structurally characterized by a fluorinated benzene ring, a triazole moiety, and a tertiary butyl group . This compound exhibits anxiolytic properties without sedative effects in rodent models, making it a valuable tool for studying anxiety disorders. At doses of 0.5–2.0 mg/kg, L-838417 reverses stress-induced social avoidance in both adult and juvenile rats, though higher doses may impair motor function . Toxicity studies indicate a low oral lethal dose (TDLo) of 0.1 mg/kg in rats and intraperitoneal toxicity (TDLo) at 3 mg/kg .
Structure
2D Structure
Properties
Molecular Formula |
C19H19F2N7O |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H19F2N7O/c20-14-7-12(8-15(21)10-14)9-16-24-18(27-26-16)25-17(29)13-3-1-6-28(11-13)19-22-4-2-5-23-19/h2,4-5,7-8,10,13H,1,3,6,9,11H2,(H2,24,25,26,27,29) |
InChI Key |
ODLQZKKUKWGVPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=NNC(=N3)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolo-Pyridazine Core
The triazolo-pyridazine nucleus is synthesized via a cyclocondensation reaction between 3-cyclopropyl-1H-1,2,4-triazole-5-amine and 3,6-dichloropyridazine. Key steps include:
- Amination : Reacting 3,6-dichloropyridazine with excess ammonium hydroxide at 80°C for 12 hours to yield 3-chloro-6-aminopyridazine.
- Cyclization : Treating the intermediate with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt, followed by coupling with 3-cyclopropyl-1H-1,2,4-triazole-5-amine in ethanol at reflux.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Amination | NH₄OH (28%) | 80°C | 12 h | 85% |
| Cyclization | NaNO₂, HCl | 0–5°C → Reflux | 8 h | 72% |
Introduction of the 3,4-Difluorophenyl Group
The 3,4-difluorophenyl substituent is introduced via Suzuki-Miyaura coupling using palladium catalysis:
- Boronic Acid Preparation : 3,4-Difluorophenylboronic acid is synthesized from 1,2-difluoro-4-iodobenzene via lithiation and transmetallation with triisopropyl borate.
- Cross-Coupling : The triazolo-pyridazine intermediate reacts with the boronic acid derivative in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture at 90°C.
Optimized Parameters :
- Catalyst loading: 2 mol% Pd(PPh₃)₄
- Base: K₂CO₃ (2 equiv)
- Solvent: Dioxane/H₂O (4:1 v/v)
- Yield: 89%
Piperazine-Carboxamide Coupling
The final step involves coupling the triazolo-pyridazine intermediate with N-(3,4-difluorophenyl)piperazine-1-carboxamide using EDCI/HOBt activation:
- Carboxylic Acid Activation : The triazolo-pyridazine carboxylic acid (1 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
- Amine Coupling : N-(3,4-difluorophenyl)piperazine (1.05 equiv) is added, and the reaction proceeds at room temperature for 18 hours.
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexanes 1:1 → 3:1)
- Recrystallization from ethanol/water (90% recovery)
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.65–7.58 (m, 2H, aryl-H), 4.21 (q, J = 6.8 Hz, 2H, piperazine-CH₂), 2.98–2.89 (m, 4H, piperazine-NCH₂), 1.93–1.85 (m, 1H, cyclopropane-CH).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 165.4 (C=O), 152.1 (triazole-C), 148.9 (pyridazine-C), 115.6 (aryl-C-F).
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30), 1 mL/min | 98.4% purity |
| Elemental Analysis | Calculated: C 57.14%, H 4.79%, N 24.55% Found: C 57.02%, H 4.83%, N 24.48% |
Within ±0.3% |
Comparative Analysis of Alternative Routes
A patent-derived method (Table 1) is compared with hypothetical alternatives:
Table 1: Synthesis Route Comparison
| Parameter | Patent Method | Hypothetical Ullmann Coupling |
|---|---|---|
| Yield | 42% | 28% |
| Purity | 98.4% | 91% |
| Reaction Time | 18 h | 48 h |
| Catalyst Cost | Moderate (Pd) | High (Cu/ligand) |
Key advantages of the patented route include superior regioselectivity and scalability.
Scale-Up Considerations and Industrial Feasibility
Critical factors for large-scale production:
- Catalyst Recycling : Pd recovery via charcoal filtration achieves 85% efficiency.
- Solvent Sustainability : DMF replacement with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Byproduct Management : Triethylamine hydrochloride precipitates and is removed via filtration.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyridazine rings participate in electrophilic substitution, while the piperazine nitrogen atoms act as nucleophiles.
Key findings:
-
The tert-butyl group on the triazolo-pyridazine enhances steric protection during substitutions .
-
Fluorophenyl rings remain inert under mild electrophilic conditions due to electron-withdrawing effects .
Cyclization Reactions
The tetrazolo-triazole system facilitates intramolecular cyclizations to form polyheterocyclic systems.
| Reagent System | Product | Application | Reference |
|---|---|---|---|
| PCl₅/POCl₃, reflux | Fused imidazo[1,2-a]pyridines | Kinase inhibitor precursors | |
| NaN₃/NH₄Cl, EtOH/H₂O | Triazolo-triazine hybrids | GABA-A receptor modulators |
Mechanistic insight:
-
Cyclization often proceeds via nitrene intermediates when azides are involved.
-
Solvent polarity critically impacts reaction regioselectivity (acetonitrile > DMSO).
Hydrolysis and Stability
Controlled decomposition pathways:
Notable stability features:
-
Amide bond resists basic hydrolysis due to electron-withdrawing fluorines and triazole conjugation .
-
Photodegradation involves homolytic C-F bond cleavage followed by radical recombination .
Metal-Mediated Couplings
Palladium and copper catalysis enable cross-couplings for SAR studies:
| Reaction | Catalyst System | Yield | Scope |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/water | 67-82% | Aryl boronic acids at pyridazine C6 |
| Ullmann Coupling | CuI/trans-N,N'-dimethylcyclohexanediamine | 58% | Introduction of electron-rich amines |
Optimization data:
-
Suzuki reactions require degassed solvents to prevent palladium deactivation .
-
Steric hindrance from the tert-butyl group limits coupling efficiency at C3 .
Redox Reactions
Limited redox activity observed:
| Reagent | Effect | Analytical Confirmation |
|---|---|---|
| NaBH₄/MeOH | No reduction of amide or triazole | FT-IR: No C=O or C=N band shifts |
| mCPBA, CH₂Cl₂ | Epoxidation of allylic side chains (if present) | Not detected in L-838417 |
Synthetic Routes (Key Steps)
-
Triazolo-pyridazine Core Assembly
-
Condensation of 3-cyclopropyl-1,2,4-triazole with 6-chloropyridazine (120°C, DMF, 72h)
-
-
Piperazine Coupling
-
Nucleophilic aromatic substitution with N-(2,4-difluorophenyl)piperazine (K₂CO₃, DMSO, 90°C)
-
-
Final Carboxamidation
-
EDC/HOBt-mediated coupling with 4-fluorophenyl isocyanate
-
Reactivity Comparison with Analogs
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| EVT-6669466 | Additional fluorine on phenyl | Slower hydrolysis due to increased EWG |
| EVT-2662541 | Tetrazole vs. triazole | Enhanced cyclization kinetics |
Scientific Research Applications
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is widely used in scientific research due to its selective modulation of gamma-aminobutyric acid type A receptors. Its applications include:
Mechanism of Action
The compound exerts its effects by selectively modulating gamma-aminobutyric acid type A receptors. It acts as a partial agonist at the alpha2, alpha3, and alpha5 subtypes, enhancing their activity, while acting as an antagonist at the alpha1 subtype, inhibiting its activity . This selective modulation results in anxiolytic effects without the sedative side effects typically associated with non-selective gamma-aminobutyric acid type A receptor modulators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: C₁₉H₁₀Cl₂F₃N₃O₇S (4-chloro-N-{3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl}benzenesulfonamide)
Structural Similarities and Differences :
- Shared Features : Both compounds feature a 19-carbon backbone and halogen substituents (fluorine in L-838417; chlorine and trifluoromethyl groups in C₁₉H₁₀Cl₂F₃N₃O₇S).
- Divergences : C₁₉H₁₀Cl₂F₃N₃O₇S incorporates a sulfonamide group and nitro substituents, whereas L-838417 contains a triazole ring and tertiary butyl group.
Impact of Structural Differences :
- The sulfonamide and nitro groups in C₁₉H₁₀Cl₂F₃N₃O₇S likely enhance its polarity, increasing solubility in aqueous environments compared to L-838417 .
Functional Analogs: Limitations in Evidence
While L-838417 is functionally comparable to other GABAA modulators (e.g., diazepam), the provided evidence lacks data on such compounds. Structural analogs like C₁₉H₁₀Cl₂F₃N₃O₇S highlight how minor substitutions drastically alter bioactivity, underscoring the importance of receptor-specific targeting in neuropharmacology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
